2-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid
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Overview
Description
This compound has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . It is primarily used in proteomics research and has various applications in scientific studies.
Mechanism of Action
Target of Action
CID 1084363, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody . It recognizes a unique epitope on CD38 , a molecule found on the surface of many immune cells. CD38 plays a crucial role in cell adhesion, signal transduction, and calcium signaling .
Mode of Action
CID 1084363 was engineered to have strong activity against CD38 malignant cells . It binds to CD38, leading to the activation of immune responses that result in the death of CD38-expressing cells . The exact molecular interactions and changes resulting from this binding are still under investigation.
Biochemical Pathways
The biochemical pathways affected by CID 1084363 are primarily related to the immune response against cancer cells. By targeting CD38, CID 1084363 can disrupt the survival and proliferation of malignant cells expressing this molecule The downstream effects of this disruption are complex and involve various aspects of cellular metabolism and signaling
Result of Action
The primary result of CID 1084363’s action is the reduction in the number of CD38-expressing malignant cells . This can lead to a decrease in tumor size and potentially slow the progression of diseases associated with these cells. The molecular and cellular effects of CID 1084363’s action are complex and involve changes in cell signaling, metabolism, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the hydroxy and acetic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid include:
- (2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3)
Uniqueness
What sets (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. These properties make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQEOLOKRTHEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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